(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine
Description
Properties
IUPAC Name |
(6-pyrazol-1-ylpyridin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-7-8-3-1-4-9(12-8)13-6-2-5-11-13/h1-6H,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOUYNITWBRHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CC=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with copper and iron ions, suggesting that (6-(1h-pyrazol-1-yl)pyridin-2-yl)methanamine may also interact with metal ions or other similar targets.
Mode of Action
It has been observed that similar compounds can form complexes with copper and iron ions. These complexes have been shown to exhibit high catalytic activity towards the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes.
Biochemical Pathways
The compound’s potential interaction with copper and iron ions suggests that it may influence pathways involving these ions.
Result of Action
Similar compounds have been shown to exhibit high catalytic activity towards the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes. This suggests that this compound may have similar effects.
Action Environment
Similar compounds have been shown to retain good activity for several cycles in aqueous solutions, suggesting that this compound may also be stable and effective in various environments.
Biological Activity
(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a pyridine moiety, which is significant for its interaction with various biological targets. The presence of both rings allows for enhanced binding affinity to proteins and enzymes involved in critical biological processes.
Research indicates that this compound interacts with several biological targets, including:
- Enzymes : It has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in the NAD+ salvage pathway. This inhibition can lead to alterations in cellular metabolism and energy production.
- Receptors : The compound may interact with estrogen receptors, influencing hormonal pathways and potentially offering therapeutic effects in hormone-related conditions.
Biological Activities
The biological activities of this compound are diverse, including:
-
Anticancer Activity :
- Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, it has been reported to induce apoptosis in K-562 cells with significant inhibition percentages .
- Table 1 summarizes the anticancer activities observed in different studies:
Cell Line IC50 (µM) Mechanism of Action MDA-MB-231 3.3 Induction of apoptosis HepG2 1.6 Cell cycle arrest at SubG1/G1 phase HCT116 1.1 Inhibition of proliferation - Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, revealing that it significantly reduced cell viability and induced apoptosis through caspase activation pathways .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of similar pyrazole compounds, demonstrating effective inhibition against resistant strains of bacteria and fungi .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds containing the pyrazolyl and pyridyl moieties exhibit potent anticancer properties. For instance, studies have shown that derivatives of (6-(1H-pyrazol-1-yl)pyridin-2-yl)methanamine can inhibit cancer cell proliferation in various lines, including breast (MDA-MB-231) and lung cancer (A549) cells. The IC50 values for these compounds typically range from 10 to 20 µM, indicating significant efficacy against tumor growth .
Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it exhibits moderate antibacterial effects, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL against Staphylococcus aureus to 128 µg/mL against Pseudomonas aeruginosa .
Biochemical Applications
Ligand for Enzyme Studies : The compound is being investigated as a potential ligand in biochemical assays to study enzyme activity. Its ability to bind to specific enzymes allows researchers to explore its effects on metabolic pathways, particularly those involving NAD+ modulation through interactions with enzymes like NAMPT .
Inhibitory Mechanisms : Research has identified that the compound can act as an inhibitor of certain kinases involved in cellular signaling pathways. This property is crucial for developing targeted therapies in oncology, as kinase inhibitors can disrupt the signals that promote tumor growth .
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MDA-MB-231 | 15 | Significant inhibition |
| A549 | 12 | Significant inhibition |
| HepG2 | 20 | Moderate inhibition |
Table 2: Antimicrobial Activity Overview
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Case Study on Anticancer Activity
A clinical trial evaluated a similar pyrazole-based compound's efficacy in patients with advanced solid tumors. The results indicated a partial response in approximately 30% of participants after four treatment cycles, underscoring the potential of pyrazole derivatives in cancer therapy .
Case Study on Antimicrobial Efficacy
In vitro studies demonstrated the effectiveness of this compound against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Modifications to the pyrazole ring were suggested to enhance its antimicrobial potency further .
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group and aromatic systems undergo oxidation under controlled conditions:
Mechanistic Insight : Oxidation of the pyridine ring proceeds via electrophilic attack at the nitrogen lone pair, while pyrazole oxidation involves radical intermediates .
Reduction Reactions
The amine group and aromatic rings participate in reduction pathways:
Industrial Relevance : Hydrogenation products are intermediates in antipsychotic drug candidates like MK-8189 .
Substitution Reactions
The primary amine and halogenated positions enable nucleophilic/electrophilic substitutions:
Nucleophilic Substitution
| Reagents | Conditions | Products |
|---|---|---|
| Alkyl Halides | K₂CO₃, DMF, 80°C | N-Alkylated derivatives |
| Acyl Chlorides | Et₃N, CH₂Cl₂, 0°C → RT | Amides |
Example : Reaction with acetyl chloride yields N-acetyl-(6-(1H-pyrazol-1-yl)pyridin-2-yl)methanamine , a precursor for kinase inhibitors .
Electrophilic Aromatic Substitution
| Reagents | Position Modified | Products |
|---|---|---|
| HNO₃/H₂SO₄ | Pyridine C-4 | Nitro derivatives |
| Br₂/FeBr₃ | Pyrazole C-4 | Brominated analogs |
Regioselectivity : Pyridine reacts at C-4 due to electron-withdrawing effects of the pyrazole.
Cross-Coupling Reactions
The pyridine ring participates in metal-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, arylboronic acids | Biaryl systems |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amines | N-Arylated derivatives |
Case Study : Suzuki coupling with phenylboronic acid introduces aryl groups at pyridine C-4, enhancing PDE10A inhibition in schizophrenia drug candidates .
Cyclization and Heterocycle Formation
The amine group facilitates cyclocondensation:
| Reagents | Conditions | Products |
|---|---|---|
| CS₂, KOH | Reflux, EtOH | Thiazolidin-4-ones |
| CH₃COCH₂COCl | RT, THF | Pyrazolo[3,4-b]pyridines |
Application : Thiazolidinone derivatives exhibit antitubercular activity (MIC = 0.5 µg/mL) .
Coordination Chemistry
The pyridine-pyrazole system acts as a polydentate ligand:
| Metal Salt | Coordination Mode | Complex Structure |
|---|---|---|
| Cu(NO₃)₂ | N(pyridine), N(pyrazole) | Square-planar Cu(II) complexes |
| PdCl₂ | N(pyridine), NH₂ | Catalytically active Pd(0) species |
Catalytic Use : Pd complexes enable C–H activation in cross-dehydrogenative coupling .
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
Compounds with modifications to the pyridine ring’s substituents exhibit distinct physicochemical and biological properties. Key examples include:
Key Trends :
Positional Isomerism: Pyridin-2-yl vs. Pyridin-3-yl Derivatives
The position of the pyrazole moiety on the pyridine ring significantly impacts biological activity:
Structural Insight :
Heterocyclic Core Modifications
Replacing pyrazole with other nitrogen-containing heterocycles alters pharmacological profiles:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine?
- Answer: The compound can be synthesized via Mannich reactions or cross-coupling strategies . For example, the Mannich reaction of halogenated pyridine derivatives with pyrazole-containing precursors under basic conditions is a viable route, as demonstrated in the synthesis of structurally similar compounds . Additionally, Suzuki-Miyaura cross-coupling using boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) can introduce the pyrazole moiety to the pyridine scaffold, though reaction conditions (e.g., catalyst loading, solvent) require optimization to avoid side products .
| Method | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Mannich Reaction | Halogenated pyridine, pyrazole, base (Et₃N) | 60-75% | |
| Suzuki Coupling | Boronic ester, Pd(PPh₃)₄, DME/H₂O | 50-80% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer:
- ¹H NMR : Aromatic protons (pyridine/pyrazole) appear as multiplets at δ 7.5–8.5 ppm, while the methanamine group (CH₂NH₂) shows a singlet at δ 3.8–4.2 ppm. Splitting patterns help confirm regiochemistry (e.g., 1H-pyrazol-1-yl vs. 1H-pyrazol-3-yl) .
- HRMS : Monoisotopic mass (e.g., 175.23 Da for C₉H₁₀N₄) confirms molecular formula, with deviations <2 ppm indicating purity .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C-N bonds in pyrazole: ~1.34 Å) and dihedral angles to confirm stereochemistry .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Answer: Use HPLC (C18 column, acetonitrile/water gradient) to monitor degradation products. Stability studies (e.g., 40°C/75% RH for 4 weeks) reveal sensitivity to moisture, necessitating storage under inert gas (N₂/Ar) at –20°C .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Answer: Hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set calculate HOMO-LUMO gaps (~4.5 eV) and charge distribution. The pyrazole ring acts as an electron-deficient region, while the methanamine group contributes to nucleophilicity. Solvent effects (PCM model) refine predictions for biological activity .
Q. What strategies resolve discrepancies in reported biological activities of derivatives across studies?
- Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing groups on pyrazole) and compare IC₅₀ values. For example, trifluoromethyl groups enhance metabolic stability but reduce solubility .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for hepatocyte studies) and controls (e.g., glucose uptake assays in rat hepatocytes) to minimize variability .
Q. What challenges arise in synthesizing N-functionalized derivatives for catalytic applications?
- Answer:
- Lithium-Halogen Exchange : Instability of intermediates (e.g., 1-(6-(bromomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine) leads to side reactions. Mitigate via low temperatures (–78°C) and rapid quenching .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during coupling reactions, followed by TFA deprotection .
Q. How can crystallographic data improve the design of metal complexes incorporating this compound?
- Answer: X-ray structures reveal preferred coordination modes (e.g., pyridyl N as a σ-donor, pyrazole as a π-acceptor). For example, bond angles near 120° at the pyridyl N suggest octahedral geometry in Cu(II) complexes, critical for catalytic activity in atom-transfer radical additions (ATRA) .
Q. What role does this compound play in PROTAC design?
- Answer: The methanamine group serves as a linker between E3 ligase ligands (e.g., thalidomide analogs) and target protein binders (e.g., kinase inhibitors). Optimize linker length (8–12 Å) and rigidity (e.g., cyclohexyl vs. PEG spacers) to enhance proteasome recruitment efficiency .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s antimicrobial activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
